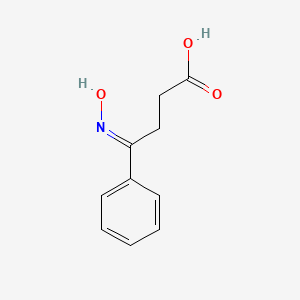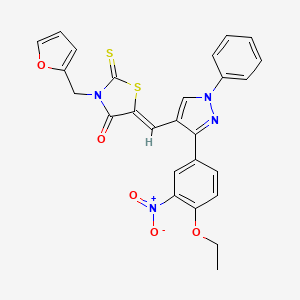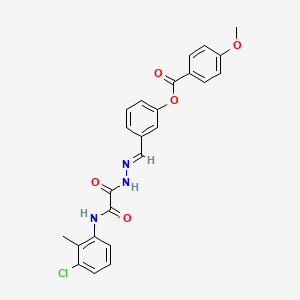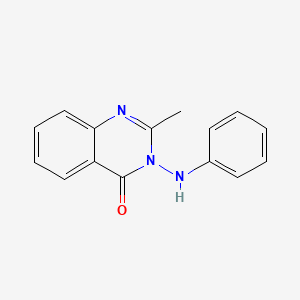
4,5,6,7-Tetrachloro-3a,4,7,7a-tetrahydro-8,8-dimethoxy-4,7-methanoisobenzofuran-1,3-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,7,8,9-TETRACHLORO-10,10-DI-MEO-4-OXA-TRICYCLO(5.2.1.0(2,6))DEC-8-ENE-3,5-DIONE is a complex organic compound with the molecular formula C11H8Cl4O5 and a molecular weight of 361.995 g/mol . This compound is known for its unique tricyclic structure, which includes multiple chlorine atoms and methoxy groups, making it a subject of interest in various fields of scientific research.
Vorbereitungsmethoden
The synthesis of 1,7,8,9-TETRACHLORO-10,10-DI-MEO-4-OXA-TRICYCLO(5.2.1.0(2,6))DEC-8-ENE-3,5-DIONE involves several steps, typically starting with the preparation of the tricyclic core structure. The reaction conditions often include the use of chlorinating agents to introduce the chlorine atoms and methoxylation reactions to add the methoxy groups . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be carried out using reducing agents to modify the compound’s structure.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1,7,8,9-TETRACHLORO-10,10-DI-MEO-4-OXA-TRICYCLO(5.2.1.0(2,6))DEC-8-ENE-3,5-DIONE has several scientific research applications:
Wirkmechanismus
The mechanism of action of 1,7,8,9-TETRACHLORO-10,10-DI-MEO-4-OXA-TRICYCLO(5.2.1.0(2,6))DEC-8-ENE-3,5-DIONE involves its interaction with specific molecular targets and pathways. For example, it has been shown to exhibit inhibitory activity against certain enzymes and receptors, which can lead to various biological effects . The exact molecular targets and pathways involved depend on the specific application and context of its use.
Vergleich Mit ähnlichen Verbindungen
1,7,8,9-TETRACHLORO-10,10-DI-MEO-4-OXA-TRICYCLO(5.2.1.0(2,6))DEC-8-ENE-3,5-DIONE can be compared with other similar compounds, such as:
- 1,7,8,9-TETRACHLORO-4-METHOXY-4-AZA-TRICYCLO(5.2.1.0(2,6))DEC-8-ENE-3,5-DIONE
- 1,7,8,9-TETRACHLORO-4-HYDROXY-4-AZA-TRICYCLO(5.2.1.0(2,6))DEC-8-ENE-3,5-DIONE
- 1,7,8,9,10,10-HEXACHLORO-4-MEO-4-AZA-TRICYCLO(5.2.1.0(2,6))DEC-8-ENE-3,5-DIONE
These compounds share similar tricyclic structures but differ in the functional groups attached, which can lead to variations in their chemical properties and biological activities The uniqueness of 1,7,8,9-TETRACHLORO-10,10-DI-MEO-4-OXA-TRICYCLO(521
Eigenschaften
CAS-Nummer |
31066-42-9 |
|---|---|
Molekularformel |
C11H8Cl4O5 |
Molekulargewicht |
362.0 g/mol |
IUPAC-Name |
1,7,8,9-tetrachloro-10,10-dimethoxy-4-oxatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione |
InChI |
InChI=1S/C11H8Cl4O5/c1-18-11(19-2)9(14)3-4(8(17)20-7(3)16)10(11,15)6(13)5(9)12/h3-4H,1-2H3 |
InChI-Schlüssel |
IQWDOEXTRZOIDG-UHFFFAOYSA-N |
Kanonische SMILES |
COC1(C2(C3C(C1(C(=C2Cl)Cl)Cl)C(=O)OC3=O)Cl)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-allyl-2-{[(2E)-3-phenyl-2-propenyl]sulfanyl}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12006543.png)
![2-[3-(2-chlorophenyl)-1H-pyrazol-1-yl]-N,N,2-trimethylpropanamide](/img/structure/B12006551.png)


![2-{[5-(4-methoxyphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(1E)-1-(thiophen-2-yl)ethylidene]acetohydrazide](/img/structure/B12006570.png)





![N'-[(E)-1-(3-bromophenyl)ethylidene]-2-{[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetohydrazide](/img/structure/B12006610.png)



